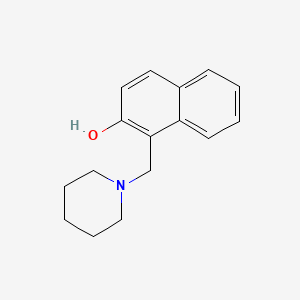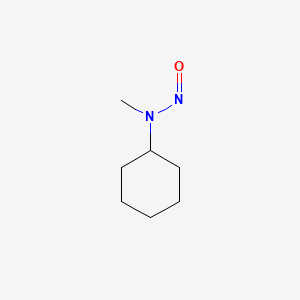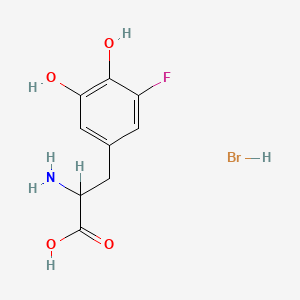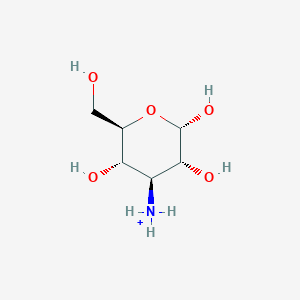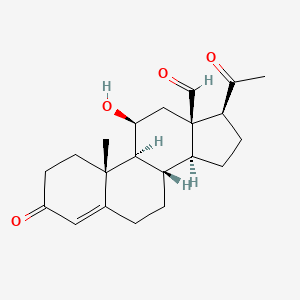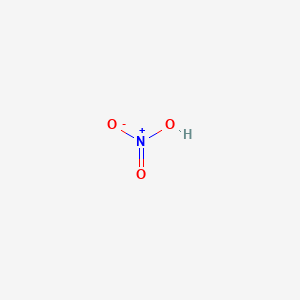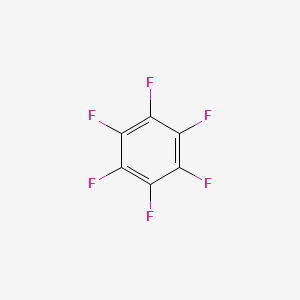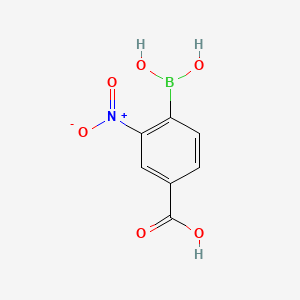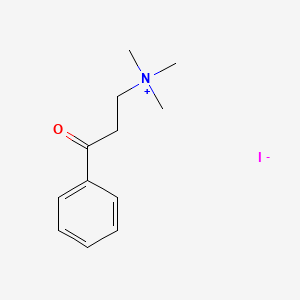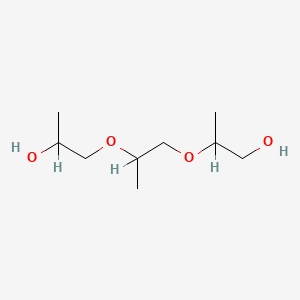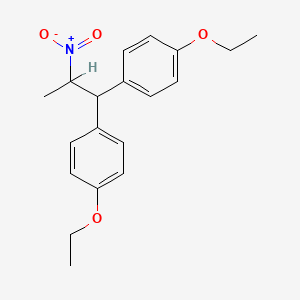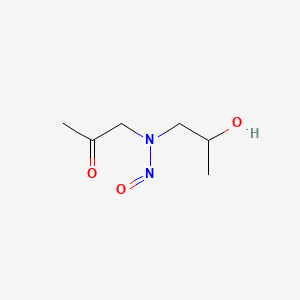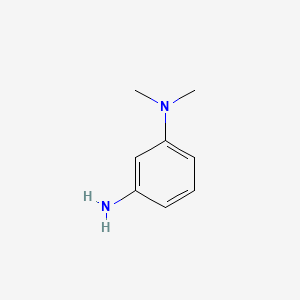
1,3-Benzenediamine, N,N-dimethyl-
Overview
Description
1,3-Benzenediamine, N,N-dimethyl-, also known as 1,3-Benzenediamine, N,N-dimethyl-, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Benzenediamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Benzenediamine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBHVJQXZLIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-32-4 (di-hydrochloride) | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062664 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-04-6 | |
| Record name | N,N-Dimethyl-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: How does N,N-Dimethyl-m-phenylenediamine interact with other molecules?
A1: N,N-Dimethyl-m-phenylenediamine acts as an electron donor and readily forms complexes with electron acceptors like chloranil. [] This interaction leads to the formation of outer and inner complexes, which are crucial intermediates in chemical reactions. [] The specific interactions and stability of these complexes are influenced by the molecular structure of both the donor and acceptor.
Q2: What is the role of N,N-Dimethyl-m-phenylenediamine in synthesizing reverse osmosis (RO) membranes?
A2: N,N-Dimethyl-m-phenylenediamine serves as a key monomer in the interfacial polymerization process for creating polyamide-based RO membranes. [, , , , ] It reacts with various crosslinking agents, such as 5-choroformyloxyisophaloyl chloride (CFIC), to form thin film composite membranes. [] The resulting membranes exhibit improved chlorine resistance compared to conventional polyamide membranes. []
Q3: How does the molecular structure of N,N-Dimethyl-m-phenylenediamine impact the performance of RO membranes?
A3: The methyl substitution on the amino groups of N,N-Dimethyl-m-phenylenediamine influences the membrane's properties. [] Increased methyl substitution leads to larger interstitial spaces within the polyamide chains, impacting the free volume size and fraction. [] This structural change results in enhanced chlorine resistance but often comes with a trade-off in salt rejection performance. []
Q4: What analytical techniques are used to characterize N,N-Dimethyl-m-phenylenediamine and its derivatives?
A4: Several analytical techniques are employed to study N,N-Dimethyl-m-phenylenediamine and its derivatives. Visible and ultraviolet absorption spectroscopy helps analyze the formation and characteristics of complexes with molecules like chloranil. [] Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to determine the chemical composition and structure of the membrane active layer formed during RO membrane synthesis. [, ] Positron annihilation lifetime spectroscopy (PALS) provides insights into the free volume size of polyamides synthesized using N,N-Dimethyl-m-phenylenediamine. []
Q5: Are there any known concerns regarding the stability or degradation of N,N-Dimethyl-m-phenylenediamine-based materials?
A5: While N,N-Dimethyl-m-phenylenediamine-based RO membranes exhibit improved chlorine resistance compared to conventional polyamide membranes, prolonged exposure to hypochlorite can lead to deterioration. [] This deterioration is primarily attributed to the chlorination of the benzene ring attached to the amide nitrogen, potentially leading to amide bond scission and compromising the membrane structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

